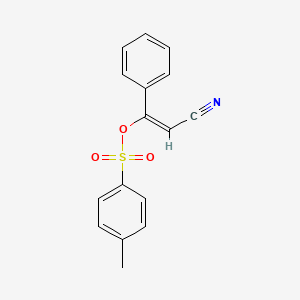

(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate

Descripción

(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a conjugated (E)-configured vinyl group bearing a cyano substituent and a phenyl ring, linked to a 4-methylbenzenesulfonate (tosyl) group. This compound’s structure combines electron-withdrawing (cyano, sulfonate) and aromatic (phenyl) moieties, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and as a precursor for functionalized materials. Its reactivity is influenced by the electron-deficient vinyl system, which facilitates nucleophilic attacks or [3+2] cycloadditions, as seen in nitrone-olefin reactions .

Propiedades

IUPAC Name |

[(E)-2-cyano-1-phenylethenyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c1-13-7-9-15(10-8-13)21(18,19)20-16(11-12-17)14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBOQXDGEBWWOM-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(=CC#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O/C(=C/C#N)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442883 | |

| Record name | GD-0756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237435-26-6 | |

| Record name | GD-0756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate typically involves the reaction of (E)-2-Cyano-1-phenylvinyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of (E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The cyano group can be reduced to form amines or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenylvinyl derivatives.

Oxidation: Products include epoxides and diols.

Reduction: Products include primary amines and aldehydes.

Aplicaciones Científicas De Investigación

(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of (E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate involves its interaction with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the vinyl moiety more susceptible to nucleophilic attack. The sulfonate group serves as a good leaving group, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparación Con Compuestos Similares

Key Observations:

- Electron-Withdrawing Groups: The cyano group in the target compound provides moderate electron withdrawal, compared to the stronger CF₃ group in S2, which enhances electrophilicity but reduces stability .

- Conjugation : The phenylvinyl system in the target compound enables extended π-conjugation, similar to the styryl-imidazole derivatives in 3a–3u, though the latter’s nitro group increases redox activity .

- Hydrogen Bonding: Unlike zwitterionic compound 9, which forms extensive H-bond networks for crystal engineering , the target compound’s cyano group may participate in weaker dipole interactions.

Research Findings and Data

Crystallographic and Computational Insights

Actividad Biológica

(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate, a sulfonate compound, has garnered attention in recent research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.

Chemical Structure and Properties

- Molecular Formula : C16H15NO3S

- CAS Number : 237435-26-6

- Molecular Weight : 301.36 g/mol

The structure features a cyano group attached to a phenylvinyl moiety, along with a 4-methylbenzenesulfonate group, which may influence its biological interactions.

The biological activity of (E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonate group enhances solubility and bioavailability, allowing for better interaction with cellular components.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cellular Uptake : The structural features facilitate penetration into cells, impacting intracellular signaling pathways.

- Cytotoxicity : Studies indicate that it may induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and mitochondrial dysfunction.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of (E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate on various cancer cell lines.

| Cell Line | IC50 (µM) | Treatment Duration | Observations |

|---|---|---|---|

| MCF7 (Breast) | 29.23 | 24 hours | Significant reduction in metabolic activity |

| HFF-1 (Fibroblast) | >250 | 24 hours | Minimal cytotoxicity observed |

| A549 (Lung) | 35.00 | 48 hours | Induction of apoptosis confirmed |

In the MCF7 breast cancer cell line, the compound exhibited an IC50 value of 29.23 µM after 24 hours, indicating potent anti-proliferative effects. The treatment led to observable morphological changes consistent with apoptosis, including chromatin condensation and cell shrinkage.

Case Studies

-

Aromatase Inhibition Study :

A study investigated the aromatase inhibitory potential of sulfonate derivatives, including (E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate. The compound demonstrated significant inhibition of aromatase activity, which is crucial in estrogen synthesis, thereby suggesting potential applications in hormone-dependent cancers. -

Cytotoxicity Assessment :

In a comparative study with other sulfonate derivatives, (E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate was found to be more effective than several analogs at similar concentrations. This was attributed to its unique structural features that enhance interaction with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.